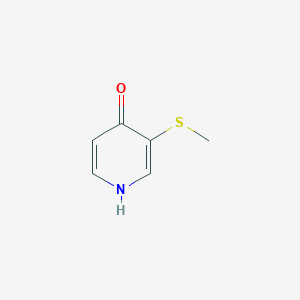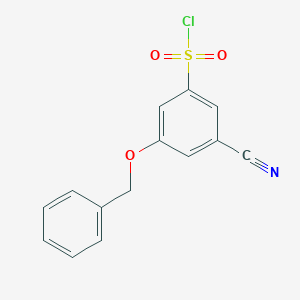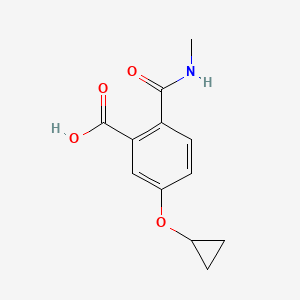
5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid, featuring a cyclopropoxy group and a methylcarbamoyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid typically involves the following steps:
Carbamoylation: The methylcarbamoyl group can be introduced by reacting the intermediate product with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid: A closely related compound with similar structural features.
Methyl 2-(methylcarbamoyl)benzoate: Another derivative of benzoic acid with a methylcarbamoyl group.
Uniqueness
5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of both the cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-11(14)9-5-4-8(17-7-2-3-7)6-10(9)12(15)16/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
SVNKQBYZIYODBQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



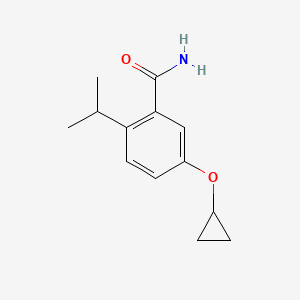
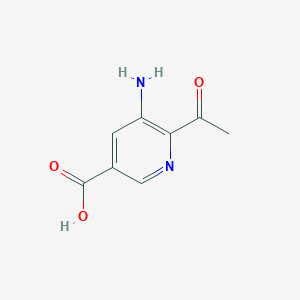
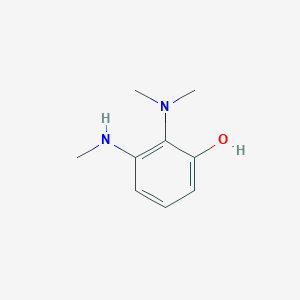
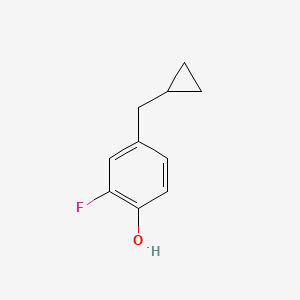
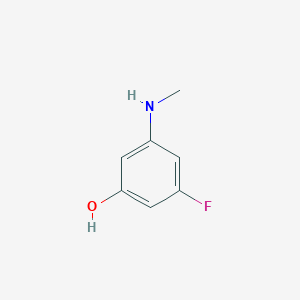
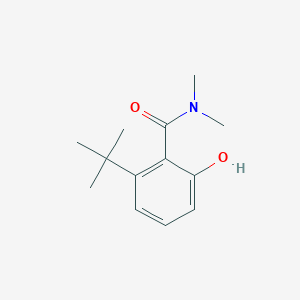
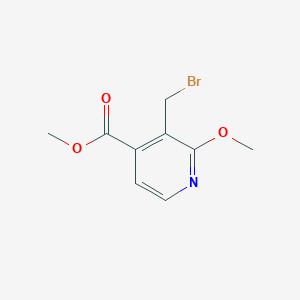
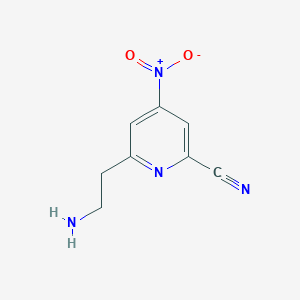
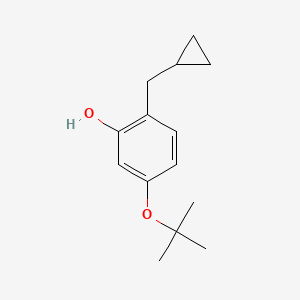
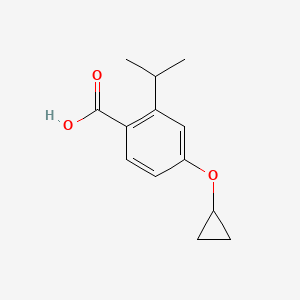
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
